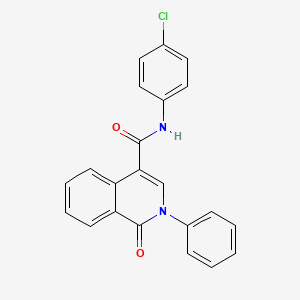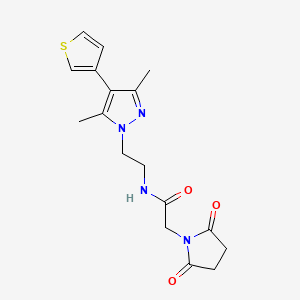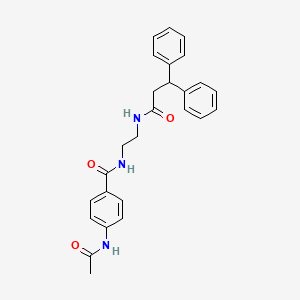![molecular formula C28H34N4O7 B2527628 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899915-84-5](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C28H34N4O7 and its molecular weight is 538.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study on novel 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity against various cancer cell lines. Molecular docking studies suggested that these compounds could inhibit key enzymes involved in cancer cell proliferation, such as EGFR-TK and B-RAF kinase, indicating a potential application in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Agents
Another study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. The compounds exhibited significant antibacterial and antifungal activities against several pathogens, highlighting their potential use in developing new antimicrobial drugs (N. Desai et al., 2007).
Synthesis of Heterocyclic Systems
Research into the use of bromomethylene derivatives in the synthesis of heterocyclic systems indicated the potential of such compounds to be intermediates in the creation of novel molecules with diverse biological activities. This suggests that the specified compound could be used in the synthesis of heterocyclic systems with potential pharmacological applications (A. A. Bogolyubov et al., 2004).
Dopaminergic Agonist Effects
The dopaminergic agonist properties of certain quinoline derivatives were investigated, demonstrating their potential use in neurological disorders. This suggests that similar compounds could be explored for their effects on dopaminergic systems, which might be relevant for treatments of diseases like Parkinson's or depression (J. Cannon et al., 1986).
Anticancer Agents
A one-pot synthesis approach led to novel α-aminophosphonate derivatives with a 2-oxoquinoline structure showing significant antitumor activities. This highlights the potential for the compound to be part of novel anticancer agents, emphasizing the importance of structural motifs in medicinal chemistry (Yilin Fang et al., 2016).
Eigenschaften
CAS-Nummer |
899915-84-5 |
|---|---|
Molekularformel |
C28H34N4O7 |
Molekulargewicht |
538.601 |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H34N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-25(33)12-14-31-27(35)21-7-3-4-8-22(21)32(28(31)36)18-26(34)30-17-20-6-5-15-39-20/h3-4,7-10,16,20H,5-6,11-15,17-18H2,1-2H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
YTTBYIGPMXFNNH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4CCCO4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)


![(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2527565.png)
![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)